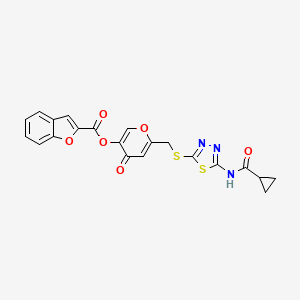

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O6S2/c25-14-8-13(10-31-21-24-23-20(32-21)22-18(26)11-5-6-11)28-9-17(14)30-19(27)16-7-12-3-1-2-4-15(12)29-16/h1-4,7-9,11H,5-6,10H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINGDDOBECJORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Benzofuran Derivatives

Benzofuran is a heterocyclic compound that is ubiquitous in nature. Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. For example, some benzofuran derivatives have shown significant apoptosis in leukemia HL-60 cell line at 6 μM (63.5%) in comparison with control cells (2.6%), without significant side effects.

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate thiadiazole and benzofuran moieties. The cyclopropanecarboxamide group is crucial for enhancing the biological activity of the resultant molecule. The synthetic pathway often includes:

- Formation of Thiadiazole Derivative : The initial step involves creating the thiadiazole core through cyclization reactions.

- Attachment of Benzofuran and Pyran Rings : Subsequent steps involve the introduction of the benzofuran and pyran structures, which are known for their diverse pharmacological properties.

- Final Modifications : The final product is obtained through esterification or carboxylation reactions to yield the desired carboxylate form.

Biological Activity

The biological activity of this compound has been studied across several parameters, including antimicrobial, antitumor, and anti-inflammatory effects. Below are some key findings:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to the target molecule demonstrate:

- Broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antifungal activity , particularly against strains like Candida spp. and Aspergillus spp.

For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against various pathogens .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). Notable findings include:

- Cell Cycle Arrest : Studies revealed that treatment with this compound leads to G2/M phase arrest in cancer cells, inhibiting their proliferation .

- Induction of Apoptosis : Apoptotic assays indicated that the compound promotes programmed cell death in treated cells, which is a desirable effect in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been investigated. It was observed to reduce inflammatory markers in vitro and in vivo models, suggesting a mechanism that could be beneficial for treating conditions like rheumatoid arthritis.

The biological activities are attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Scavenging : It has been suggested that the antioxidant properties contribute to its protective effects against oxidative stress-related damage in cells.

- Modulation of Signaling Pathways : The compound may interfere with specific signaling pathways involved in inflammation and tumor growth.

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : In a study involving a series of thiadiazole derivatives, it was found that modifications at specific positions enhanced antibacterial activity significantly compared to non-modified counterparts.

- Case Study 2 : A clinical trial assessing the anti-cancer properties demonstrated promising results with reduced tumor sizes in patients treated with similar compounds.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.